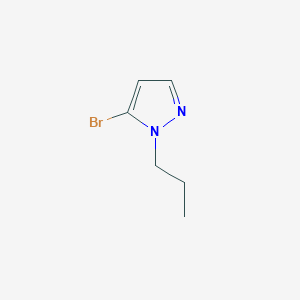

5-Bromo-1-propyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOFDIAXRYBWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-propyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the introduction of a propyl group at the N1 position and a bromine atom at the C5 position offers unique physicochemical properties for further molecular exploration. This document outlines a robust synthetic pathway, details the underlying chemical principles, and presents a suite of analytical techniques for the thorough characterization of the target compound. The protocols described herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for targeting various biological receptors. The N-alkylation of pyrazoles is a critical strategy for modulating their pharmacokinetic and pharmacodynamic profiles.[3][4][5] Furthermore, the introduction of a halogen, such as bromine, at a specific position on the pyrazole ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse and complex molecular architectures.[6][7] this compound, with its specific substitution pattern, thus represents a valuable intermediate for the generation of novel chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence: 1) the N-alkylation of a suitable pyrazole precursor with a propyl group, followed by 2) the regioselective bromination of the N-propylated pyrazole. This stepwise approach allows for greater control over the final product's regiochemistry.

Logical Flow of Synthesis

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocols

Part I: Synthesis of 1-Propyl-1H-pyrazole

The N-alkylation of pyrazole is a well-established transformation.[3][4] The choice of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions. A common and effective method involves the use of a strong base to deprotonate the pyrazole ring, generating a nucleophilic pyrazolide anion, which then undergoes an SN2 reaction with an alkyl halide.

Protocol:

-

Reaction Setup: To a stirred solution of pyrazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

-

Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-pyrazole.

Part II: Synthesis of this compound

The regioselective bromination of N-substituted pyrazoles is influenced by the electronic nature of the pyrazole ring.[6][8] The 4-position is generally the most electron-rich and thus most susceptible to electrophilic attack.[6] However, by carefully selecting the brominating agent and reaction conditions, bromination at the 5-position can be achieved. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.[7]

Protocol:

-

Reaction Setup: Dissolve 1-propyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution.

-

Initiation (if necessary): The reaction can be initiated by the addition of a radical initiator such as a catalytic amount of benzoyl peroxide or by irradiation with a UV lamp, although the reaction often proceeds at room temperature without an initiator.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography or distillation under reduced pressure.

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-3 | ~7.5 |

| H-4 | ~6.2 |

| N-CH₂ | ~4.0 |

| -CH₂- | ~1.8 |

| -CH₃ | ~0.9 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and instrument used.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₉BrN₂), the expected molecular ion peaks will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M]⁺: m/z 188

-

Expected [M+2]⁺: m/z 190

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| 1500-1400 | C=C and C=N stretching (pyrazole ring) |

| 1300-1000 | C-N stretching |

| 700-500 | C-Br stretching |

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety.

-

Reagents:

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromopropane: A flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.[11][12]

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

-

Product:

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. In case of accidental exposure, refer to the material safety data sheet (MSDS) for the specific chemical.[14][15][16]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By understanding the underlying principles of each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The methodologies described are robust and can be adapted for the synthesis of other N-alkylated and halogenated pyrazole derivatives, thereby facilitating the exploration of new chemical space in drug discovery and materials science.

References

-

The Bromination of Pyrazabole. - DTIC. (n.d.). Retrieved from [Link]

-

Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (2022). SYNTHETIC COMMUN. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2022). Molecules. Retrieved from [Link]

-

Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

-

This compound. (n.d.). 1PlusChem LLC. Retrieved from [Link]

-

Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

5-bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

- Method for purifying pyrazoles. (n.d.). Google Patents.

- Method for the preparation of n-propyl bromide. (n.d.). Google Patents.

-

1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Process for purification of n-propyl bromide. (2010). European Patent Office. Retrieved from [Link]

-

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Pyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Method for the preparation of n-propyl bromide. (n.d.). Google Patents.

Sources

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20050065386A1 - Method for the preparation of n-propyl bromide - Google Patents [patents.google.com]

- 12. EP1444181A1 - Method for the preparation of n-propyl bromide - Google Patents [patents.google.com]

- 13. 1pchem.com [1pchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. angenechemical.com [angenechemical.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-pyrazole, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its core chemical and physical properties, structural features, and synthetic accessibility. The narrative emphasizes the compound's reactivity, particularly in modern cross-coupling reactions, which underpins its utility in the rapid generation of diverse molecular libraries for drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[4] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, have cemented its status as a "privileged scaffold" in drug discovery.[2][3]

This compound (Figure 1) emerges as a particularly valuable derivative. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through well-established organometallic cross-coupling reactions.[5][6] The N1-propyl group modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical determinants of a drug candidate's pharmacokinetic profile. This guide aims to provide a detailed technical examination of this key intermediate.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material design. The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1427021-01-9 | [7][8] |

| Molecular Formula | C₆H₉BrN₂ | [7] |

| Molecular Weight | 189.05 g/mol | [7] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid or liquid | Vendor Data |

| Predicted XLogP3 | 2.2 | PubChem |

| Predicted Boiling Point | 225.7 ± 20.0 °C at 760 mmHg | PubChem |

| Predicted Density | 1.45 ± 0.1 g/cm³ | PubChem |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Structural Elucidation: Spectroscopic Signature

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl (CH₂), and a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂). The two aromatic protons on the pyrazole ring will appear as doublets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and isotopic abundance.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is indicative of the presence of a single bromine atom. The high-resolution mass spectrum (HRMS) should confirm the elemental composition (C₆H₉BrN₂).

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic propyl group, as well as C=N and C=C stretching bands associated with the heterocyclic core.

Synthesis and Reactivity

The synthesis of N-alkylated bromopyrazoles can be achieved through several routes. A common and reliable strategy involves the initial formation of the pyrazole ring followed by N-alkylation and subsequent bromination, or vice-versa.

Illustrative Synthetic Protocol: N-Alkylation and Bromination

This protocol describes a general, two-step approach starting from a commercially available pyrazole.

Step 1: N-propylation of Pyrazole

-

To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the pyrazole nitrogen.

-

Add 1-bromopropane or 1-iodopropane (1.1 eq.) dropwise to the suspension.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, 1-propyl-1H-pyrazole, by column chromatography on silica gel.

Step 2: Regioselective Bromination

-

Dissolve the purified 1-propyl-1H-pyrazole (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add a brominating agent such as N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise. The pyrazole ring is activated towards electrophilic substitution, and the C5 position is often susceptible to halogenation.[6][9]

-

Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The final product, this compound, can be purified by silica gel chromatography or distillation under reduced pressure.

Visualization of the Synthetic Workflow

Caption: A general two-step synthesis of this compound.

Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in the reactivity of its C-Br bond.[4][6] This site provides a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the construction of complex biaryl structures common in kinase inhibitors.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the direct installation of diverse amino functionalities, which can be crucial for modulating solubility and forming key hydrogen bond interactions with biological targets.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing a linear and rigid linker to explore different regions of a target's binding pocket.

-

Heck Coupling: Formation of a new carbon-carbon bond with an alkene.

-

Stille Coupling: Reaction with organostannanes.

These transformations allow for the late-stage functionalization of the pyrazole core, a highly desirable strategy in medicinal chemistry for the rapid synthesis of analog libraries (SAR exploration).

Visualization of Synthetic Transformations

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Beyond

The pyrazole motif is a key component in numerous approved drugs.[2] Bromo-substituted pyrazoles, like the title compound, are instrumental intermediates in the synthesis of these complex molecules. For instance, they are used in the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The ability to diversify the C5 position of the pyrazole allows for fine-tuning of selectivity and potency against specific kinases.

-

Agrochemicals: The pyrazole scaffold is also prevalent in fungicides and insecticides, where the bromo-substituent can serve as a precursor to the final active ingredient.[11]

-

Materials Science: Substituted pyrazoles are investigated as ligands in coordination chemistry and for the development of novel functional materials.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: Based on data for analogous compounds like 5-bromo-1-methyl-1H-pyrazole, this substance should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an indispensable tool for researchers in drug discovery and materials science. The strategic placement of the bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient and rapid generation of novel compounds with diverse functionalities. This guide has provided the core technical information necessary for scientists to confidently and effectively incorporate this important intermediate into their research and development programs.

References

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Google Cloud.

- This compound. (n.d.). 1PlusChem LLC.

- Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide. (n.d.). Benchchem.

- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). Guidechem.

- This compound. (n.d.). BLD Pharm.

-

Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry.

-

5-bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmacy and Technology.

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]

-

5-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 7. 1pchem.com [1pchem.com]

- 8. 1427021-01-9|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 17933381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-1-propyl-1H-pyrazole: A Technical Guide

Introduction

5-Bromo-1-propyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds integral to the fields of medicinal chemistry and materials science. The unique arrangement of atoms within the pyrazole ring, coupled with the electronic effects of the bromo and propyl substituents, imparts specific physicochemical properties that are of great interest in drug development and the synthesis of novel materials. Accurate structural elucidation is paramount for understanding its reactivity, and for quality control in its applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds. The molecular formula for this compound is C₆H₉BrN₂ and its molecular weight is 189.05 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the propyl chain protons. The electron-withdrawing nature of the bromine atom and the pyrazole ring will influence the chemical shifts of adjacent protons. Based on the analysis of structurally similar compounds, the predicted ¹H NMR data in deuterated chloroform (CDCl₃) is summarized in Table 1.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.52 | d | 1H | H-3 |

| ~6.31 | d | 1H | H-4 |

| ~4.05 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~1.88 | m | 2H | N-CH₂-CH₂-CH₃ |

| ~0.94 | t | 3H | N-CH₂-CH₂-CH₃ |

-

H-3 and H-4: The protons on the pyrazole ring appear as doublets due to coupling with each other. The downfield shift of H-3 is attributed to the deshielding effect of the adjacent nitrogen atom.

-

Propyl Chain: The methylene group attached to the nitrogen (N-CH₂) appears as a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-) will be a multiplet (sextet), and the terminal methyl group (-CH₃) will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | C-3 |

| ~120.2 | C-5 |

| ~110.8 | C-4 |

| ~52.3 | N-CH₂-CH₂-CH₃ |

| ~24.1 | N-CH₂-CH₂-CH₃ |

| ~11.2 | N-CH₂-CH₂-CH₃ |

-

Pyrazole Ring Carbons: The carbon atom bearing the bromine (C-5) is significantly deshielded. C-3 and C-4 also exhibit distinct chemical shifts.

-

Propyl Chain Carbons: The chemical shifts of the propyl chain carbons are in the expected aliphatic region.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Key parameters include a spectral width of 0-12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (0-160 ppm) is necessary.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-Br bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1500 | C=N stretch (pyrazole ring) |

| ~1465 | C-H bend (aliphatic) |

| ~650 | C-Br stretch |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the mass spectrum obtained using Electron Ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The primary fragmentation of pyrazoles often involves the loss of N₂ or HCN from the molecular ion.[4] For this compound, key fragmentation pathways could include:

-

Loss of the propyl group: [M - C₃H₇]⁺

-

Loss of a bromine atom: [M - Br]⁺

-

Cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[2]

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and introduced into the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and structural confirmation. While direct experimental data is not widely available, the predictive data and standardized protocols presented in this guide offer a robust framework for researchers and scientists working with this compound and its analogues. Adherence to these analytical methodologies is crucial for ensuring the quality and integrity of data in research and development settings.

References

- Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide - Benchchem.

- 1427021-01-9|this compound|BLD Pharm.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole - Benchchem.

- 1427021-01-9 | this compound - 1PlusChem LLC.

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

Introduction: The Significance of Substituted Pyrazoles

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-1H-pyrazole (CAS 1427021-01-9)

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its prevalence in drug discovery is a testament to its ability to engage in various biological interactions, often serving as a bioisostere for other aromatic systems. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The subject of this guide, this compound (CAS 1427021-01-9), is a representative example of a functionalized pyrazole with potential applications as a building block in the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents. The presence of a bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, while the N-propyl group modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established principles of organic chemistry and is presented with detailed mechanistic insights and practical experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a three-step approach, beginning with the construction of a suitable pyrazole precursor, followed by regioselective bromination and concluding with N-alkylation. The key challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the functionalization. Our proposed pathway addresses this challenge through a carefully planned sequence of reactions that ensures the desired placement of the bromo and propyl substituents.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process:

-

Step 1: Synthesis of 5-Amino-1H-pyrazole from the condensation of a β-ketonitrile with hydrazine.

-

Step 2: Sandmeyer-type reaction to convert the amino group of 5-amino-1H-pyrazole into a bromo group, yielding 5-bromo-1H-pyrazole.

-

Step 3: N-Alkylation of 5-bromo-1H-pyrazole with 1-bromopropane to introduce the propyl group at the N1 position.

Caption: Proposed synthesis pathway for this compound.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 5-Amino-1H-pyrazole

The initial step involves the construction of the pyrazole ring through the condensation of 3-oxopropanenitrile with hydrazine hydrate. This reaction is a classic example of heterocyclic ring formation and proceeds through a nucleophilic addition-elimination mechanism.

Mechanism: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of 3-oxopropanenitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-amino-1H-pyrazole. The choice of a β-ketonitrile as the starting material is strategic, as it directly installs the amino group at the 5-position, which is crucial for the subsequent bromination step.

Step 2: Synthesis of 5-Bromo-1H-pyrazole via a Sandmeyer-type Reaction

With 5-amino-1H-pyrazole in hand, the next step is the introduction of the bromo substituent at the 5-position. A Sandmeyer-type reaction is an effective method for this transformation.

Mechanism: The reaction begins with the diazotization of the amino group of 5-amino-1H-pyrazole using sodium nitrite in an acidic medium (HBr). This generates a pyrazolediazonium salt. The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming 5-bromo-1H-pyrazole. This method is highly efficient and regioselective, ensuring that the bromine atom is introduced exclusively at the desired position.

Step 3: N-Alkylation of 5-Bromo-1H-pyrazole

The final step in the synthesis is the introduction of the propyl group onto the pyrazole ring via N-alkylation.

Mechanism: 5-Bromo-1H-pyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the pyrazole nitrogen, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction, displacing the bromide ion and forming the N-propylated product. It is important to note that the N-alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent, the solvent, and the counter-ion of the base. For 5-bromo-1H-pyrazole, the N1-propyl isomer is generally the major product due to steric hindrance from the bromo group at the 5-position. The isomers can typically be separated by chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Amino-1H-pyrazole

-

To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Bromo-1H-pyrazole

-

Dissolve 5-amino-1H-pyrazole (1.0 eq) in a solution of 48% hydrobromic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Add the diazonium salt solution to the CuBr solution dropwise at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours and then heat to 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-bromo-1H-pyrazole can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (CAS 1427021-01-9)

-

To a solution of 5-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of N1 and N2 isomers, can be purified and the desired N1 isomer, this compound, isolated by column chromatography on silica gel.

Data Summary

| Step | Product | Starting Materials | Key Reagents | Expected Yield | Purity |

| 1 | 5-Amino-1H-pyrazole | 3-Oxopropanenitrile, Hydrazine Hydrate | Ethanol | 80-90% | >95% after recrystallization |

| 2 | 5-Bromo-1H-pyrazole | 5-Amino-1H-pyrazole | NaNO₂, HBr, CuBr | 60-70% | >98% after chromatography |

| 3 | This compound | 5-Bromo-1H-pyrazole, 1-Bromopropane | K₂CO₃ or NaH | 70-85% (for the major N1 isomer) | >99% after chromatography |

Conclusion

The proposed three-step synthesis provides a reliable and efficient pathway to this compound (CAS 1427021-01-9). The synthesis is based on well-established and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The strategic use of a Sandmeyer-type reaction ensures the regioselective introduction of the bromo substituent, while the final N-alkylation step provides the target compound in good yield. The methodologies described in this guide are foundational and can be adapted for the synthesis of a diverse library of substituted pyrazoles for applications in drug discovery and materials science. The synthesis of related heterocyclic structures, such as the 1H-pyrrolo[2,3-b]pyridine core, often employs similar principles of ring formation and functionalization, highlighting the broad applicability of these synthetic strategies in medicinal chemistry.[1][2][3][4]

References

- This compound Safety Data Sheet. Fluorochem.

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. (Discusses the synthesis of a related heterocyclic system, highlighting cross-coupling reactions which are a common subsequent step for bromo-substituted heterocycles).

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. (Details the synthesis of another class of bioactive heterocycles, providing context for the importance of such scaffolds in medicinal chemistry).

- 1h-pyrrolo[2,3-b]pyridines - Google Patents. (Patent describing the synthesis and use of related pyrrolo[2,3-b]pyridine derivatives, indicating the commercial and scientific interest in such compounds).

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. ResearchGate. (Describes nucleophilic substitution reactions on pyridine rings, a fundamental concept in heterocyclic chemistry).

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-ブロモ-1-プロピル-1H-ピラゾール CAS#: 1427021-01-9 [m.chemicalbook.com]

- 6. Search results [chem-space.com]

physical and chemical properties of 5-Bromo-1-propyl-1H-pyrazole

An In-Depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Properties, Characterization, and Synthetic Utility

Executive Summary

This compound is a substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized pyrazole, it belongs to a class of molecules recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1][2] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for elaboration into more complex molecular architectures through various cross-coupling reactions, while the N-propyl group modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It deviates from a standard data sheet to offer a deeper, field-proven perspective on the compound's physicochemical properties, plausible synthetic strategies, key chemical reactivity, and the rigorous analytical protocols required for its structural elucidation and validation. The causality behind experimental choices is emphasized to equip scientists with the practical insights needed to effectively utilize this valuable building block in their research endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known attributes and outline the standard methodologies for determining its key physical characteristics.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1427021-01-9 | [3] |

| Molecular Formula | C₆H₉BrN₂ | [3] |

| Molecular Weight | 189.05 g/mol | [3] |

| Canonical SMILES | CCCN1N=CC=C1Br | - |

Predicted Properties and Experimental Considerations

For properties like melting point, boiling point, and solubility, which are crucial for reaction setup and purification, direct experimental determination is paramount. In the absence of published data, computational predictions can offer initial estimates, but these must be verified empirically.

-

Melting Point (MP) & Boiling Point (BP): Analogous compounds like 5-Bromo-1-methyl-1H-pyrazole are solids.[4] It is plausible that this compound is a low-melting solid or a high-boiling liquid at room temperature.

-

Experimental Protocol: The melting point would be determined using a standard capillary melting point apparatus. For boiling point, vacuum distillation is the preferred method to prevent thermal decomposition, with the temperature and pressure recorded.

-

-

Solubility: The N-propyl group increases lipophilicity compared to N-H or N-methyl pyrazoles.

-

Expected Solubility: High solubility is expected in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Solubility in polar aprotic solvents like dimethylformamide (DMF) is also likely. It will exhibit poor solubility in water.

-

Experimental Protocol: Solubility is quantitatively determined by adding measured aliquots of the compound to a fixed volume of a solvent at a controlled temperature until saturation is reached.

-

-

LogP (Octanol-Water Partition Coefficient): This value is critical for drug development, predicting a compound's distribution in biological systems. The predicted LogP for the related 5-bromo-1-methyl-1H-pyrazole is 1.3.[5] The addition of two methylene groups in the propyl chain would be expected to increase this value, suggesting moderate lipophilicity.

Synthesis and Purification Strategy

A robust and reproducible synthetic route is essential for obtaining high-purity material. While multiple pathways to substituted pyrazoles exist, N-alkylation of a pre-formed bromopyrazole is a common and reliable strategy.[6]

Proposed Synthetic Route: N-Alkylation

The most direct approach involves the alkylation of 5-bromo-1H-pyrazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

-

Mechanism and Rationale: The pyrazole nitrogen is nucleophilic and will attack the electrophilic carbon of the propyl halide in an Sₙ2 reaction. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the pyrazole N-H, increasing its nucleophilicity and driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.

Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 5-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

-

Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Validation: Combine the pure fractions and remove the solvent in vacuo. Validate the structure and purity using the analytical methods described in Section 5.0.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C5-bromo substituent, which serves as a linchpin for constructing more complex molecules.

The Pyrazole Core

The pyrazole ring is an aromatic heterocycle, which imparts significant thermal and chemical stability.[7][8] This robustness is a desirable trait in drug discovery, as it often translates to metabolic stability in vivo.

Reactivity of the C5-Bromo Substituent

The carbon-bromine bond is the primary site of reactivity. It is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. This is widely used to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, enabling the synthesis of 5-amino-pyrazole derivatives.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, a key structure in many bioactive molecules.

Caption: Key cross-coupling reactions utilizing the C5-bromo handle.

Standard Analytical Protocols for Structural Elucidation

Unambiguous structural confirmation is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for identity and purity confirmation. The following protocols are adapted from standard methods for similar bromo-pyrazole structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by observing the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for a wide range of organic molecules and provides a clean spectral window.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use a standard pulse sequence with a spectral width of 0-12 ppm.

-

Perform 16-32 scans to achieve a good signal-to-noise ratio. Rationale: Averaging multiple scans improves data quality, making smaller signals and coupling patterns easier to resolve.

-

Expected Signals: A triplet for the propyl CH₃, a multiplet for the propyl CH₂, a triplet for the N-CH₂, and two doublets for the pyrazole ring protons. The integration of these signals should correspond to a 3:2:2:1:1 ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum with a spectral width of 0-160 ppm.

-

A higher number of scans (e.g., 1024 or more) is required. Rationale: The ¹³C isotope has a low natural abundance (~1.1%), necessitating more scans to obtain a clear spectrum.

-

Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and isotopic pattern, confirming the elemental composition.

Protocol:

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile for ESI) via direct infusion or coupled with Gas/Liquid Chromatography (GC/LC-MS).

-

Analysis:

-

Scan for the parent molecular ion (M⁺).

-

Self-Validation: Look for a characteristic isotopic pattern for bromine. The M⁺ and M+2 peaks should appear in an approximate 1:1 ratio, which is a definitive signature for the presence of a single bromine atom. The measured mass-to-charge ratio (m/z) of the molecular ion must match the calculated exact mass of C₆H₉BrN₂.

-

Analytical Characterization Workflow

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1pchem.com [1pchem.com]

- 4. 5-Bromo-1-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 17933381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Privileged Status of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Synthesis, Characterization, and Initial Assessment

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold."[2][3] This designation stems from its presence in numerous clinically successful drugs spanning a wide array of therapeutic areas, from oncology (e.g., Ibrutinib, Ruxolitinib) to cardiovascular disease (e.g., Riociguat) and erectile dysfunction (e.g., Sildenafil).[3] The pyrazole ring's unique electronic properties and its capacity for diverse substitutions allow it to serve as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.[4] The development of novel pyrazole derivatives continues to be a highly active area of research, aimed at discovering new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[5][6]

This guide focuses on a specific, targeted derivative: this compound (CAS No. 1427021-01-9).[7] We will provide a detailed technical overview of its synthesis, structural elucidation through modern spectroscopic methods, and a discussion of its potential for further investigation, grounded in the established significance of its structural motifs.

Rationale for Investigation: The Strategic Importance of Halogen and Alkyl Substituents

The design of this compound is a deliberate exercise in chemical modulation. The choice of both the bromine atom at the C5 position and the n-propyl group at the N1 position is based on established principles of medicinal chemistry aimed at fine-tuning the molecule's properties.

-

The Bromo Substituent: Halogenation, particularly with bromine, is a common strategy to enhance biological activity. The bromine atom can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can act as a potent hydrogen bond acceptor and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. Its presence can also block metabolic pathways, increasing the compound's half-life.

-

The N1-Propyl Group: The substituent on the N1 nitrogen is crucial for defining the molecule's interaction with its biological target and its overall physicochemical properties. An n-propyl group provides a balance of lipophilicity and size. It is large enough to establish meaningful van der Waals interactions within a receptor's binding pocket without introducing excessive bulk that might cause steric hindrance. Varying the length and nature of this alkyl chain is a primary method for optimizing a compound's potency and selectivity.

The combination of these two features on the robust pyrazole core creates a molecule with significant potential for biological activity, warranting a thorough initial investigation.

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a commercially available precursor, 5-bromopyrazole. This method offers high regioselectivity and is amenable to scale-up.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard N-alkylation procedure.

Materials:

-

5-Bromopyrazole

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopyrazole (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously. K₂CO₃ acts as the base to deprotonate the pyrazole nitrogen, making it nucleophilic.

-

Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are representative and based on analysis of closely related structures and spectroscopic principles.[9]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1427021-01-9 | [7][10] |

| Molecular Formula | C₆H₉BrN₂ | [7] |

| Molecular Weight | 189.05 g/mol | [7] |

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted, 500 MHz, CDCl₃) | Multiplicity | Integration | Assignment |

| ~7.52 | d | 1H | H-3 (pyrazole ring) |

| ~6.35 | d | 1H | H-4 (pyrazole ring) |

| ~4.05 | t | 2H | N-CH₂ -CH₂-CH₃ |

| ~1.88 | m | 2H | N-CH₂-CH₂ -CH₃ |

| ~0.94 | t | 3H | N-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted, 125 MHz, CDCl₃) | Assignment |

| ~141.0 | C-3 |

| ~121.5 | C-5 (bearing Br) |

| ~110.8 | C-4 |

| ~52.5 | N-CH₂ -CH₂-CH₃ |

| ~23.7 | N-CH₂-CH₂ -CH₃ |

| ~11.2 | N-CH₂-CH₂-CH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Expected m/z: The mass spectrum should show two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

[M]⁺ ≈ 188.00

-

[M+2]⁺ ≈ 190.00

-

Caption: Reaction scheme for the synthesis of this compound.

Initial Biological Investigation: A Hypothetical Screening Cascade

Given the extensive history of pyrazole derivatives as anticancer agents, a logical first step in the investigation of this compound is to assess its cytotoxic activity against a panel of human cancer cell lines.[5][11]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Insights: The results of this initial screen would provide the first indication of the compound's potential as an anticancer agent. The IC₅₀ values would allow for a direct comparison of its potency against different cancer types and guide further mechanistic studies. The presence of the bromo and propyl groups may confer selective activity that differs from other pyrazole analogs.[12]

Conclusion and Future Directions

This guide has detailed the rationale, synthesis, and initial characterization strategy for this compound. The synthetic route is robust and yields a product whose structure can be unequivocally confirmed by standard spectroscopic methods. The strategic inclusion of bromo and propyl substituents on the privileged pyrazole scaffold makes this compound a compelling candidate for further drug discovery efforts.

Future work should focus on expanding the biological evaluation based on initial screening results. If cytotoxic activity is observed, subsequent studies could include mechanism of action investigations, target identification, and structure-activity relationship (SAR) studies by synthesizing analogs with different N1-alkyl chains and C5-substituents to optimize potency and selectivity.

References

- Vertex AI Search. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide.

- PubMed Central. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- 1PlusChem LLC. (n.d.). 1427021-01-9 | this compound.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

- Fluorochem. (n.d.). This compound.

Sources

- 1. jchr.org [jchr.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1pchem.com [1pchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound [chemdict.com]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint for a Privileged Scaffold: In-Depth Analysis of 5-Bromo-1-propyl-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2][3] This technical guide presents a comprehensive theoretical and computational framework for the detailed investigation of a specific, yet underexplored, derivative: 5-Bromo-1-propyl-1H-pyrazole. This document serves as a blueprint for researchers, scientists, and drug development professionals, outlining the quantum chemical methodologies poised to unlock a deeper understanding of its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we can predict its behavior, guide synthetic efforts, and accelerate its potential application in drug discovery.[4][5][6]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are classified as "privileged scaffolds" in medicinal chemistry.[5] Their remarkable versatility and broad spectrum of biological activities—including anti-inflammatory, antimicrobial, anticancer, and antiviral properties—have cemented their importance in the pharmaceutical landscape.[1][7][8] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used in erectile dysfunction treatment) feature the pyrazole core, underscoring its therapeutic value.[1][6]

The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of a bromine atom, as in this compound (CAS No: 1427021-01-9, Molecular Formula: C6H9BrN2), offers a reactive handle for further synthetic modifications, making it a valuable intermediate in the construction of complex molecular architectures.[9][10] This guide provides a systematic approach to computationally characterizing this molecule, thereby establishing a foundational understanding for its future development.

Molecular Structure and Properties: A Computational Perspective

A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount. Quantum chemical calculations, particularly DFT, provide a powerful, non-experimental route to these insights.[11][12]

Geometric Optimization

The initial step in any computational analysis is the determination of the molecule's most stable conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, this would involve DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, to predict bond lengths, bond angles, and dihedral angles.[12][13]

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | Value to be calculated |

| N1-N2 Bond Length | Value to be calculated |

| C3-N2 Bond Length | Value to be calculated |

| C5-C4 Bond Length | Value to be calculated |

| N1-C(propyl) Bond Length | Value to be calculated |

| C5-N1-N2 Bond Angle | Value to be calculated |

| Br-C5-C4 Bond Angle | Value to be calculated |

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[14] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[15] These calculations would elucidate the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Value to be calculated |

| LUMO Energy | Value to be calculated |

| HOMO-LUMO Gap | Value to be calculated |

| Ionization Potential | Value to be calculated |

| Electron Affinity | Value to be calculated |

| Electronegativity | Value to be calculated |

| Chemical Hardness | Value to be calculated |

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical characterization of this compound.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package like Gaussian or NWChem.[16] The DFT method with the B3LYP hybrid functional is a common and reliable choice for such studies.[11][16] The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.[12][13]

Workflow

Caption: A simplified pathway from computational analysis to drug development.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By leveraging the predictive power of quantum chemistry, we can gain invaluable insights into its structural, electronic, and spectroscopic properties. This foundational knowledge is crucial for guiding its synthesis, understanding its reactivity, and ultimately unlocking its potential as a valuable building block in the development of novel therapeutics.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul

- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Halogenation of the pyrazole scaffold. (n.d.).

- Comprehensive DFT study of 3-(2-furyl)

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025).

- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central.

- This compound. (n.d.). 1PlusChem LLC.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.